molecular formula C14H16N8 B2501248 N,6-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine CAS No. 2201429-26-5

N,6-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine

Cat. No. B2501248
CAS RN: 2201429-26-5
M. Wt: 296.338
InChI Key: ARTDGUXLCZGZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N,6-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine" is a complex molecule that appears to be related to a family of heterocyclic compounds that have been synthesized and studied for various properties and potential applications. Although the exact compound is not described in the provided papers, similar compounds with triazolo and pyrimidine moieties have been synthesized and analyzed for their crystal structures and potential biological activities .

Synthesis Analysis

The synthesis of related compounds typically involves cyclization reactions and the use of specific reagents to introduce various functional groups. For example, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of a thiosemicarbazide precursor in the presence of nickel(II) nitrate . Similarly, the synthesis of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol and its derivatives was performed using (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide treated with carbon disulfide and potassium hydroxide in ethanol . These methods suggest that the synthesis of the compound would likely involve multistep reactions including cyclization and substitution processes.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using X-ray crystallography. For instance, the crystal structure of a triazolo[1,5-a]pyrimidin-2-amine derivative showed molecules forming inversion dimers via hydrogen bonds and π-stacking interactions . Another example is the 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, which crystallized with monoclinic symmetry and exhibited a flattened boat conformation for the triazine ring . These findings indicate that the compound would also likely exhibit complex intermolecular interactions and a well-defined conformation.

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves further functionalization or interaction with other chemical entities. For example, the transformation of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol into N-substituted amide derivatives was achieved through reaction with different chloroacetamides . This suggests that the compound could also undergo similar reactions, allowing for the generation of a variety of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of multiple nitrogen atoms and aromatic systems in the molecules suggests that they would exhibit significant polarity, potential for hydrogen bonding, and possibly aromatic stacking interactions, which could affect their solubility, melting points, and other physical properties. The antiallergy activity of related compounds, such as [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones, indicates that the compound might also possess biological activities worth exploring .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Compounds with structural motifs similar to the queried molecule have been synthesized to explore their crystal structures and molecular interactions. For instance, the synthesis of triazolo and pyrimidine derivatives has led to insights into their crystal packing, hydrogen bonding, and π-stacking interactions, which are crucial for understanding their chemical behavior and potential applications in material science or molecular engineering (Repich et al., 2017).

Medicinal Chemistry and Biological Activity

  • Antibacterial Activities : The structural framework of pyrazolyl-triazolo-pyrimidines, among others, has been utilized to synthesize compounds screened for antibacterial activities. These studies reveal the potential of such compounds in developing new antibacterial agents (El-Hashash et al., 2017).

Heterocyclic Chemistry

  • Synthesis of Heterocyclic Compounds : The use of enaminone reactions with various amines and other reagents to produce a range of heterocyclic compounds, including pyrazoles, isoxazoles, and azolopyrimidines, highlights the versatility of these core structures in generating pharmacologically relevant molecules (Riyadh, 2011).

Antimicrobial and Antitumor Activities

  • Biological Evaluations : Synthesized compounds featuring pyrimidine and triazolo moieties have been evaluated for their antimicrobial and antitumor activities. This application underscores the importance of such compounds in the search for new therapeutic agents (Gomha et al., 2017; Riyadh, 2011).

Mechanism of Action

properties

IUPAC Name

N,6-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8/c1-10-5-14(16-8-15-10)20(2)11-6-21(7-11)13-4-3-12-18-17-9-22(12)19-13/h3-5,8-9,11H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTDGUXLCZGZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,6-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.